6-N,6-N-dimethylpyridine-2,3,6-triamine
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Overview
Description
6-N,6-N-dimethylpyridine-2,3,6-triamine is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.2 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with three amine groups and two methyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
The primary target of 6-Dimethylamino-2,3-diaminopyridine, also known as Amifampridine, is the voltage-gated potassium channels present in nerve terminals . These channels play a crucial role in the regulation of membrane potential and the propagation of action potentials.
Mode of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals. This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine , a neurotransmitter, which stimulates muscle at the end plate .
Biochemical Pathways
In the context of Lambert–Eaton myasthenic syndrome (LEMS), acetylcholine release is inhibited as antibodies involved in the host response against certain cancers cross-react with calcium channels on the prejunctional membrane . By blocking the potassium channels, Amifampridine enhances the release of acetylcholine, thereby improving neuromuscular transmission .
Pharmacokinetics
Amifampridine exhibits high bioavailability, ranging from 93–100% . It undergoes metabolism via acetylation to form 3-N-acetylamifampridine . The elimination half-life of Amifampridine is approximately 2.5 hours , while that of 3-N-acetylamifampridine is around 4 hours . The compound is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .
Result of Action
The primary result of Amifampridine’s action is the enhanced release of acetylcholine, leading to improved neuromuscular transmission . This can alleviate symptoms in conditions like LEMS, where acetylcholine release is typically inhibited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N,6-N-dimethylpyridine-2,3,6-triamine typically involves the reaction of pyridine derivatives with dimethylamine. One common method includes the use of pyridine-2,3,6-triamine as a starting material, which is then reacted with dimethylamine under controlled conditions to introduce the dimethyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The compound is often purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
6-N,6-N-dimethylpyridine-2,3,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-N,6-N-dimethylpyridine-2,3,6-triamine is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,3,6-triamine: Lacks the dimethyl groups, making it less hydrophobic.
N,N-dimethyl-2-aminopyridine: Similar structure but with only one amine group.
2,3,6-trimethylpyridine: Contains three methyl groups but lacks the amine groups.
Uniqueness
6-N,6-N-dimethylpyridine-2,3,6-triamine is unique due to its combination of three amine groups and two methyl groups on the pyridine ring. This structure imparts distinct chemical properties, such as increased hydrophobicity and the ability to form multiple hydrogen bonds, making it valuable in various research applications .
Properties
IUPAC Name |
6-N,6-N-dimethylpyridine-2,3,6-triamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,8H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFIIMQCNYORSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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